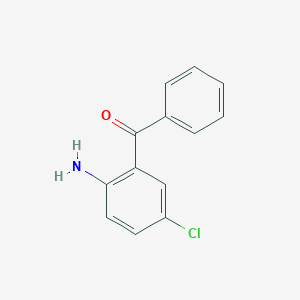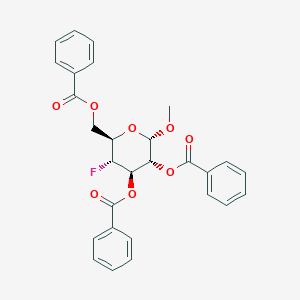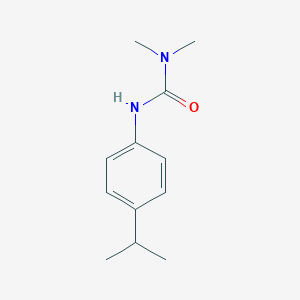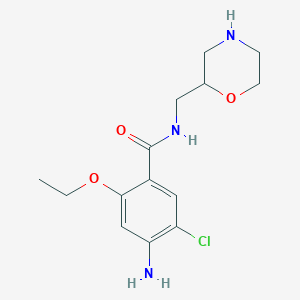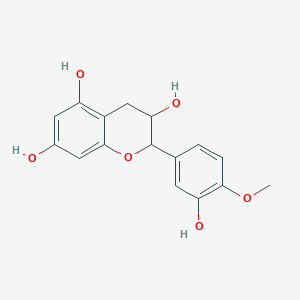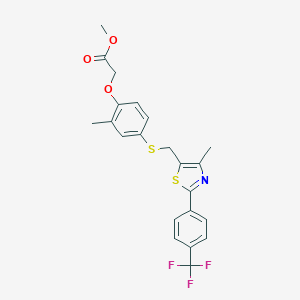
GW 501516 Methylester
Übersicht
Beschreibung
GW 501516, also known by other names, is a compound that has attracted significant attention in various research fields due to its unique chemical and physical properties. While specific studies directly addressing "GW 501516 Methyl Ester" were not found, insights can be derived from related ester compounds and their synthesis, properties, and reactions.
Synthesis Analysis
The synthesis of methyl esters, including compounds similar to GW 501516 Methyl Ester, often involves the transesterification process or direct esterification using alcohols and acids in the presence of catalysts. For instance, the preparation of fatty acid methyl esters can be achieved through the treatment of lipids with boron fluoride-methanol, a method known for its stability and ease of handling (Morrison & Smith, 1964). Another approach involves using magnesium oxide (MgO) nano-catalysts for the transesterification of non-edible plant oils to methyl esters, showcasing the role of heterogeneous catalysts in ester synthesis (Dawood et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of esters, including GW 501516 Methyl Ester analogs, can be conducted through various spectroscopic methods. For example, the study on the structural features of glycine methyl ester through ab initio methods reveals the significance of conformations and hydrogen bonding in determining ester stability and reactivity (Schäfer et al., 1981).
Chemical Reactions and Properties
Esters undergo a range of chemical reactions, such as hydrolysis, reduction, and oxidation. A study on the oxidative esterification of primary alcohols catalyzed by gold nanoparticles illustrates a green approach to methyl ester synthesis, utilizing molecular oxygen as the oxidant and highlighting the catalyst's selectivity and activity (Oliveira et al., 2009).
Wissenschaftliche Forschungsanwendungen
Behandlung von Stoffwechselerkrankungen
GW 501516 Methylester, auch bekannt als Cardarine, wird hauptsächlich für sein Potenzial zur Behandlung von Stoffwechselstörungen erforscht. Es wirkt als PPARδ-Rezeptoragonist, der eine entscheidende Rolle bei der Regulation des Fettsäurestoffwechsels spielt . Diese Verbindung könnte möglicherweise zur Behandlung von Erkrankungen wie Fettleibigkeit und Typ-2-Diabetes eingesetzt werden, indem die Fettsäureoxidation gefördert und das Lipidprofil verbessert wird.
Management von Herz-Kreislauf-Erkrankungen
Die agonistische Wirkung von GW 501516 auf PPARδ deutet auch auf kardiovaskuläre Vorteile hin. Es kann den Cholesterinspiegel verbessern und das Risiko einer Plaquebildung in den Arterien verringern, was möglicherweise zur Vorbeugung oder Behandlung von Herzerkrankungen beitragen kann .
Steigerung der Ausdauer
GW 501516 hat sich als Aktivator von mit Bewegung verbundenen Signalwegen gezeigt. Durch die Stimulation von PPARδ kann es die Fähigkeit der Muskeln zur Fettverbrennung erhöhen, was zu einer verbesserten Ausdauer und Leistung bei sportlichen Aktivitäten führen könnte .
Fettleibigkeitsforschung
Im Zusammenhang mit Fettleibigkeit könnte this compound verwendet werden, um die Mechanismen der Fettspeicherung und -abbaus zu verstehen. Es könnte Einblicke in die Entwicklung effektiverer Gewichtsabnahmetherapien liefern, indem der PPARδ-Signalweg gezielt angesteuert wird .
Behandlung von Dyslipidämie
Dyslipidämie, ein abnormer Gehalt an Lipiden im Blut, ist ein weiterer Bereich, in dem GW 501516 eingesetzt werden könnte. Sein Potenzial zur Modulation des Lipidstoffwechsels könnte dazu beitragen, den Lipidspiegel zu normalisieren, und so eine therapeutische Strategie für diese Erkrankung bieten .
Hepatische Steatose (Fettleber)
GW 501516 könnte auch Anwendungen in der Erforschung und Behandlung der hepatischen Steatose haben. Durch die Förderung der Oxidation von Fettsäuren könnte es dazu beitragen, den Lebergehalt an Fett zu reduzieren, was für die Behandlung der nicht-alkoholischen Fettlebererkrankung (NAFLD) entscheidend ist .
Muskelverschleißerkrankungen
Die Forschung legt nahe, dass GW 501516 bei der Behandlung von Muskelverschleißerkrankungen von Vorteil sein könnte. Seine Fähigkeit, den Muskelstoffwechsel zu beeinflussen und die Fettverwertung gegenüber der Glukose zu fördern, könnte dazu beitragen, die Muskelmasse bei Erkrankungen wie Kachexie zu erhalten .
Forschung zu Darmkrebs
Interessanterweise wurde GW 501516 in Studien verwendet, um seine Auswirkungen auf die Entstehung und Invasion von Darmkrebs zu untersuchen. Obwohl seine Rolle bei Krebs komplex ist und weitere Untersuchungen erforderlich sind, eröffnet es einen neuen Weg für die Krebsforschung .
Wirkmechanismus
Target of Action
GW 501516 Methyl Ester, also known as Cardarine , is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1,000-fold selectivity over PPARα and PPARγ .
Mode of Action
The compound interacts with its target, PPARδ, by binding to it . This binding recruits the coactivator PGC-1α . The activation of PPARδ regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . It also plays a major role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat .
Biochemical Pathways
GW 501516 Methyl Ester activates some of the same pathways activated through exercise . It has been investigated as a potential treatment for obesity, diabetes, dyslipidemia, and cardiovascular disease . The activation of PPARδ may cause the body to increase its use of fatty acids for energy, leading to a reduction in body fat .
Result of Action
The activation of PPARδ by GW 501516 Methyl Ester has been shown to have several molecular and cellular effects. It regulates fatty acid oxidation in various tissues, promotes an increase of muscle oxidative capability, and plays a significant role in metabolic adaptations . These effects suggest potential therapeutic applications in the treatment of conditions like obesity and cardiovascular disease .
Action Environment
The action, efficacy, and stability of GW 501516 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 20 mg/mL, indicating that it can be stored in a DMSO solution . The storage temperature is also crucial for maintaining the compound’s stability, with a recommended storage temperature of -20°C .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
GW 501516 Methyl Ester is known to interact with the PPARδ receptor . It has a high affinity and potency for PPARδ . The activation of PPARδ by GW 501516 Methyl Ester leads to changes in the expression of genes involved in energy metabolism .
Cellular Effects
GW 501516 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to retard weight gain through fatty acid catabolism in adipose tissue and skeletal muscles .
Molecular Mechanism
The molecular mechanism of action of GW 501516 Methyl Ester involves its binding to the PPARδ receptor . This binding leads to the activation of the receptor, which in turn influences the expression of genes involved in energy metabolism .
Dosage Effects in Animal Models
In animal models, the effects of GW 501516 Methyl Ester have been shown to vary with different dosages . High doses of the drug given to mice dramatically improved their physical performance . It was also found that the drug caused cancer to develop rapidly in several organs at dosages of 3 mg/kg/day in both mice and rats .
Metabolic Pathways
GW 501516 Methyl Ester is involved in the regulation of metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PPARδ agonist, it is likely that it interacts with transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
As a PPARδ agonist, it is likely that it is localized to the nucleus, where it binds to the PPARδ receptor and influences gene expression .
Eigenschaften
IUPAC Name |
methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOIZHAPCCMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460389 | |
| Record name | GW 501516 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317318-69-7 | |
| Record name | GW 501516 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



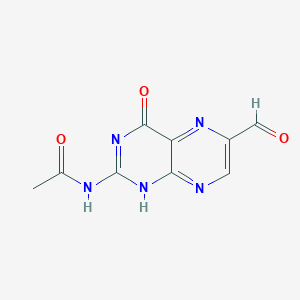
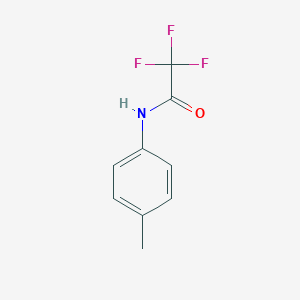
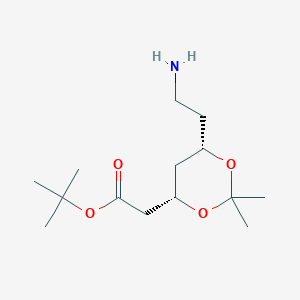

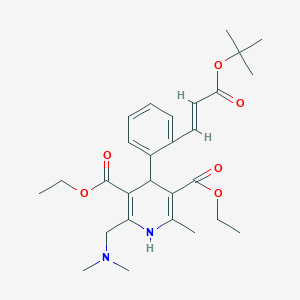
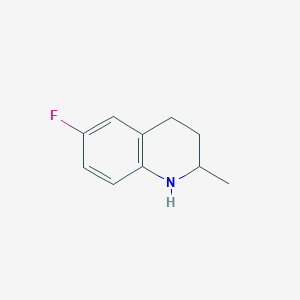
![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)
